1-(2-hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
ESAX-010: is a chemical compound known for its potential applications in various scientific fields. It is identified by its chemical name, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxylic acid. This compound has garnered interest due to its unique chemical structure and properties, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ESAX-010 involves several steps, starting with the preparation of the pyrrole ring. The key steps include:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving an aldehyde and an amine.
Substitution Reactions:
Carboxylation: The final step involves the carboxylation of the pyrrole ring to form the carboxylic acid group.
Industrial Production Methods: Industrial production of ESAX-010 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining optimal temperatures for each reaction step to maximize yield.
Catalysts: Using appropriate catalysts to enhance reaction rates.
Purification: Employing purification techniques such as crystallization and chromatography to obtain high-purity ESAX-010.
Chemical Reactions Analysis
Types of Reactions: ESAX-010 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ESAX-010 into its reduced forms.
Substitution: The trifluoromethyl and hydroxyethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Scientific Research Applications
ESAX-010 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ESAX-010 involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The pathways involved include:
Receptor Binding: ESAX-010 binds to specific receptors, altering their signaling pathways.
Enzyme Inhibition: The compound inhibits the activity of certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
ESAX-010 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Esaxerenone: A selective mineralocorticoid receptor blocker with similar structural features.
Eplerenone: Another mineralocorticoid receptor antagonist used in the treatment of hypertension.
Uniqueness: ESAX-010 stands out due to its unique trifluoromethyl and hydroxyethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-9-11(14(21)22)8-19(6-7-20)13(9)10-4-2-3-5-12(10)15(16,17)18/h2-5,8,20H,6-7H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQABNHAUVXTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=C1C(=O)O)CCO)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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